![molecular formula C20H20FN3O4S2 B2563386 N-(4-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 941982-17-8](/img/structure/B2563386.png)

N-(4-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

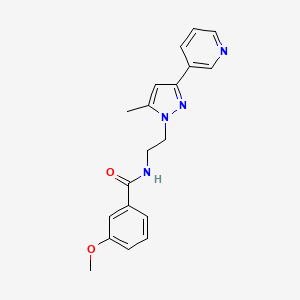

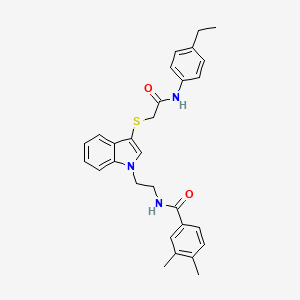

“N-(4-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide” is a compound that contains a benzothiazole (BTA) nucleus. The BTA nucleus is formed by the fusion of the thiazole ring with a benzene ring . BTA derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumor, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic, and anti-fungal among others .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The process involves a series of chemical reactions, including S oxidation/S-N coupling, S-N coupling/S-oxidation, or S-oxidation/S-F bond formation/SuFEx .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole nucleus, which is a bicyclic compound formed by the fusion of a benzene ring and a thiazole ring . The compound also contains a fluorobenzo group, a methoxyphenylsulfonyl group, and a piperidine-4-carboxamide group .

Wissenschaftliche Forschungsanwendungen

Novel Synthesis and Impurities in Drug Development

Sulfonamide compounds have been extensively studied for their pharmaceutical applications, including novel synthesis methods and characterization of impurities. For example, research on omeprazole, a proton pump inhibitor, highlights the development of novel synthesis processes and the analysis of pharmaceutical impurities, which could be relevant for the synthesis and quality control of "N-(4-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide" (S. Saini et al., 2019).

Environmental Impact and Removal Techniques

The environmental impact and removal of sulfamethoxazole, a persistent organic pollutant, have been studied, which may provide insights into the environmental fate and treatment of related sulfonamide compounds (G. Prasannamedha & P. S. Kumar, 2020).

Sulfonamide as Therapeutic Agents

Sulfonamides have been identified as key structures in various therapeutic agents, including antiepileptics, antipsychotics, and COX2 inhibitors, underscoring their versatility in drug design and potential applications in treating various diseases (F. Carta, A. Scozzafava, & C. Supuran, 2012).

Antioxidant Activity Studies

The study of antioxidants and their implications across various fields, including pharmacy, highlights the importance of understanding the molecular interactions and potential health benefits of compounds with antioxidant properties. This area of research could be relevant for investigating the antioxidative potential of sulfonamide compounds (I. Munteanu & C. Apetrei, 2021).

Microbial Degradation of Chemicals

The microbial degradation of polyfluoroalkyl chemicals, which can result in persistent environmental pollutants, is an area of significant research interest. Understanding the biodegradation pathways of these compounds can provide insights into the environmental impact and degradation mechanisms of related sulfonamide compounds (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Zukünftige Richtungen

The future research directions for “N-(4-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety, and hazards. In particular, more research is needed to understand its mechanism of action and to evaluate its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S2/c1-28-14-5-7-15(8-6-14)30(26,27)24-11-9-13(10-12-24)19(25)23-20-22-18-16(21)3-2-4-17(18)29-20/h2-8,13H,9-12H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFQMEDGUKFTGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2563306.png)

![Ethyl ({2-[3-(benzylamino)-3-oxopropyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetate](/img/structure/B2563311.png)

![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2563314.png)

![N-(4-fluorophenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2563317.png)

![N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2563318.png)

![2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2563319.png)